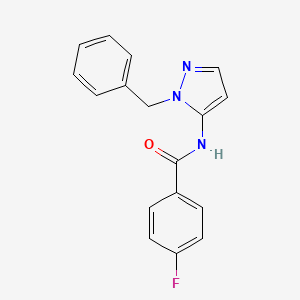

N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzylpyrazol-3-yl)-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O/c18-15-8-6-14(7-9-15)17(22)20-16-10-11-19-21(16)12-13-4-2-1-3-5-13/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYETWABWVBQAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization

Retrosynthetic Analysis of N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals a logical disconnection strategy. The primary disconnection is at the amide bond, which simplifies the molecule into two key precursors: 1-benzyl-1H-pyrazol-5-amine and 4-fluorobenzoyl chloride. This approach is favored due to the reliability and high efficiency of amide bond formation reactions.

Further disconnection of the 1-benzyl-1H-pyrazol-5-amine intermediate points to benzylhydrazine (B1204620) and a suitable three-carbon synthon containing a nitrile group, such as a β-ketonitrile or a derivative thereof. This strategy is based on the classical and widely utilized Paal-Knorr pyrazole (B372694) synthesis and its variations, which involve the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl or an equivalent species.

Advanced Synthetic Routes to the Pyrazole Core

The synthesis of the 1-benzyl-1H-pyrazol-5-amine core is a critical step that can be achieved through several modern synthetic methodologies.

Cyclocondensation Reactions with Hydrazine Derivatives

The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile. beilstein-journals.orgnih.gov In the context of synthesizing 1-benzyl-1H-pyrazol-5-amine, this involves the reaction of benzylhydrazine with a suitable β-ketonitrile. The reaction proceeds through an initial nucleophilic attack of the hydrazine on the carbonyl carbon to form a hydrazone intermediate, which then undergoes intramolecular cyclization via the attack of the second nitrogen atom on the nitrile carbon. nih.gov

A variety of β-ketonitriles can be utilized, and the reaction conditions are generally mild, often involving refluxing in an appropriate solvent like ethanol. This method offers a straightforward and high-yielding route to the desired 5-aminopyrazole core.

| Reactant 1 | Reactant 2 | Product | Reference |

| Benzylhydrazine | β-Ketonitrile | 1-benzyl-1H-pyrazol-5-amine | beilstein-journals.orgnih.gov |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The synthesis of the pyrazole core can be efficiently achieved through MCRs that combine a hydrazine, a β-dicarbonyl compound or its equivalent, and another component in a one-pot process. beilstein-journals.org

For the synthesis of substituted pyrazoles, a four-component reaction involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) has been reported to be highly efficient. nih.gov While not a direct route to the unsubstituted C4-position in the target intermediate, these strategies highlight the versatility of MCRs in generating diverse pyrazole libraries. Adapting these methods by choosing appropriate starting materials could provide a rapid entry to the 1-benzyl-1H-pyrazol-5-amine scaffold.

Transition-Metal Catalyzed Approaches for Pyrazole Synthesis

Transition-metal catalysis offers alternative and often milder routes to pyrazole synthesis. While direct catalytic synthesis of the 1-benzyl-1H-pyrazol-5-amine core is less commonly reported than classical methods, transition-metal-catalyzed cross-coupling reactions can be employed to functionalize a pre-existing pyrazole ring. For instance, N-arylation or N-benzylation of an existing aminopyrazole could be achieved using palladium or copper catalysts. However, for the initial construction of the pyrazole ring itself, transition-metal-free methods are generally more prevalent and straightforward. It is worth noting that transition-metal-free dehydrogenation processes have been developed to generate in situ aldehydes from benzyl (B1604629) alcohol, which can then participate in cascade reactions to form pyrazole derivatives. acs.org

Formation of the Benzamide (B126) Moiety

The final step in the synthesis of this compound is the formation of the amide bond.

Amidation Reactions and Coupling Reagents

The amidation of 1-benzyl-1H-pyrazol-5-amine is typically achieved by reacting it with an activated derivative of 4-fluorobenzoic acid, most commonly 4-fluorobenzoyl chloride. nih.gov This reaction is a standard nucleophilic acyl substitution where the amino group of the pyrazole attacks the electrophilic carbonyl carbon of the acid chloride.

The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. Dichloromethane (B109758) (DCM) is a commonly used solvent for this transformation. nih.gov The use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) provides an alternative method for amide bond formation directly from the carboxylic acid, avoiding the need for the acid chloride.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| 1-benzyl-1H-pyrazol-5-amine | 4-fluorobenzoyl chloride | Base (e.g., Triethylamine), DCM | This compound | nih.gov |

The resulting product, this compound, can be purified by standard techniques such as recrystallization or column chromatography. Characterization is typically performed using spectroscopic methods like NMR (¹H and ¹³C), IR, and mass spectrometry to confirm its structure.

Incorporation of the 4-Fluorobenzoyl Group

The final key step in the synthesis is the formation of the amide bond, which incorporates the 4-fluorobenzoyl group. This is typically achieved through a standard amide coupling reaction. The precursor, 1-benzyl-1H-pyrazol-5-amine, is reacted with an activated form of 4-fluorobenzoic acid.

A common and efficient method involves the use of 4-fluorobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or Cyrene™. bath.ac.uk The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired amide. bath.ac.uk Alternative coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine), can also be employed to facilitate the amide bond formation from the corresponding carboxylic acid and amine. nih.gov

N-Alkylation and Benzylation Strategies

The construction of the 1-benzyl-1H-pyrazol-5-amine intermediate is a critical phase of the synthesis. This process involves creating the pyrazole ring and then introducing the benzyl group at the N1 position.

The introduction of the benzyl group onto the pyrazole nitrogen atom is a crucial step for achieving the target molecular architecture. This is generally accomplished via an N-alkylation reaction. nih.gov Starting with a suitable 5-aminopyrazole precursor, the benzylation is carried out using a benzylating agent, most commonly benzyl bromide. nih.gov

The reaction is typically performed in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov The base deprotonates the pyrazole ring nitrogen, forming a nucleophilic pyrazolide anion that subsequently attacks the electrophilic benzylic carbon of benzyl bromide, leading to the formation of the N-benzyl bond. The regioselectivity of the benzylation is an important consideration, as pyrazoles have two ring nitrogen atoms, but steric and electronic factors often favor alkylation at the N1 position.

Analytical Confirmation of Compound Identity and Purity

To confirm the successful synthesis of this compound and to assess its purity, a suite of analytical techniques is employed. These methods provide detailed information about the molecular structure and composition of the compound.

Spectroscopic methods are indispensable for elucidating the structure of newly synthesized compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the title compound is expected to show several characteristic absorption bands. A medium intensity band in the region of 3370–3170 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amide. spectroscopyonline.com A strong absorption, known as the Amide I band, is anticipated between 1700 and 1650 cm⁻¹ due to the C=O stretching of the amide group. leibniz-fli.despcmc.ac.in Other significant peaks would include C-N stretching vibrations, aromatic C=C stretching, and a characteristic C-F stretching band for the fluorobenzoyl moiety. orgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would display distinct signals for each type of proton. The benzyl CH₂ protons would likely appear as a singlet around 5.2-5.4 ppm. nih.gov The protons on the pyrazole ring would resonate in the aromatic region, typically between 6.0 and 8.0 ppm. chemicalbook.comresearchgate.net The phenyl protons of the benzyl group and the protons of the 4-fluorophenyl ring would also appear in the aromatic region, with the latter showing characteristic splitting patterns due to coupling with the fluorine atom. mdpi.com The amide N-H proton would be visible as a broad singlet, typically downfield.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The pyrazole ring carbons typically appear in the range of δ 100-150 ppm. cdnsciencepub.comresearchgate.netchemicalbook.com The benzylic CH₂ carbon would be expected around δ 52 ppm. rsc.org The amide carbonyl carbon would be observed significantly downfield, often above 160 ppm. The carbons of the 4-fluorophenyl ring would show characteristic C-F coupling constants.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight and elemental formula of the compound. For this compound (C₁₇H₁₄FN₃O), the calculated exact mass would be used to confirm the molecular formula via techniques like electrospray ionization (ESI), with the protonated molecule [M+H]⁺ being the expected observed ion. mdpi.com

Interactive Data Table: Expected Spectroscopic Data Below is a table summarizing the anticipated spectroscopic characteristics for this compound based on analogous structures found in the literature.

| Technique | Feature | Expected Value/Region |

| FT-IR | N-H Stretch (Amide) | 3370 - 3170 cm⁻¹ |

| C=O Stretch (Amide I) | 1700 - 1650 cm⁻¹ | |

| C-F Stretch | ~1220 cm⁻¹ | |

| ¹H NMR | Amide N-H | > 8.0 ppm (broad singlet) |

| Aromatic Protons | 7.0 - 8.2 ppm (multiplets) | |

| Pyrazole Protons | 6.0 - 8.0 ppm (doublets) | |

| Benzyl CH₂ | ~5.3 ppm (singlet) | |

| ¹³C NMR | Amide C=O | > 160 ppm |

| Pyrazole Carbons | 100 - 150 ppm | |

| Aromatic Carbons | 115 - 140 ppm | |

| Benzyl CH₂ | ~52 ppm | |

| HRMS (ESI) | Molecular Formula | C₁₇H₁₄FN₃O |

| [M+H]⁺ Calculated | 296.1199 m/z |

While spectroscopic data provides strong evidence for the structure of a molecule, single-crystal X-ray crystallography offers unambiguous confirmation of its three-dimensional arrangement and absolute configuration in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov

For a compound like this compound, a crystal structure would definitively confirm the connectivity of the atoms, the planarity of the aromatic and heterocyclic rings, and the torsion angles between these rings. rsc.orgmdpi.com It would also provide precise bond lengths and angles and reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. researchgate.net Although no specific crystal structure for the title compound has been reported in the reviewed literature, this method remains the gold standard for absolute structure elucidation in medicinal and materials chemistry. nih.govrsc.org

Biological Evaluation: in Vitro and Mechanistic Studies

In Vitro Biological Activity Screening

Antiproliferative Activity against Diverse Cancer Cell Lines

Derivatives of the N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide scaffold have demonstrated notable antiproliferative activities across a range of human cancer cell lines. Structure-activity relationship (SAR) studies guided by antiproliferative activity in the pancreatic cancer cell line MIA PaCa-2 have led to the identification of potent compounds. nih.govnih.gov For instance, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides exhibited submicromolar antiproliferative activity. nih.govnih.gov

While specific data for the parent compound against a wide array of cell lines is not extensively detailed in the provided search results, related structures have shown efficacy. For example, a series of 1,2,4-triazole derivatives, which are bioisosteres, were tested against PC3 (prostate carcinoma), HT29 (colorectal cancer), and SKNMC (neuroblastoma) cell lines. researchgate.net Notably, some of these compounds showed higher activity against HT29 cells than the reference drug, imatinib. researchgate.net Similarly, pyrazole (B372694) derivatives have been synthesized and evaluated for their anticancer activities, with some showing potent effects against various cancer cell lines, including those of the breast, liver, and lung. najah.edu

Table 1: Antiproliferative Activity of Related Pyrazole Analogs This table is representative of the types of data found in the cited literature for analogous compounds.

| Compound Analogue | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analog 1 | MIA PaCa-2 | <1 |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analog 2 | MIA PaCa-2 | <1 |

| 1,2,4-triazole derivative 3b | HT-29 | 3.69 ± 0.9 |

| 1,2,4-triazole derivative 3e | HT-29 | 15.31 ± 2.1 |

| Imatinib (Reference) | HT-29 | 18.1 ± 2.6 |

Antimicrobial Activity

The antimicrobial potential of pyrazole-containing compounds has been a subject of investigation. O-benzyl pyrazole derivatives have been shown to possess significant inhibitory activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. mdpi.com Some derivatives also exhibited moderate effects against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com The introduction of a benzyl (B1604629) group is often associated with enhanced antimicrobial activity. mdpi.com

In a study focused on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share a similar structural motif, compounds showed good activity against strains of S. aureus and B. subtilis. researchgate.net The derivative without substituents on the benzene ring or those with small para-substituents like methyl or methoxyl groups were found to be more active. researchgate.net

Table 2: Antimicrobial Activity of Related Benzyl-amide Structures This table illustrates the antimicrobial potential of compounds with similar core structures.

| Compound Type | Bacterial Strain | Activity Level |

|---|---|---|

| Di-O-benzyl pyrazole derivatives | B. subtilis | High (MIC 10 µM) |

| Di-O-benzyl pyrazole derivatives | S. aureus | High (MIC 10 µM) |

| N-benzyl thieno[2,3-d]pyrimidine | S. aureus | Good |

| N-benzyl thieno[2,3-d]pyrimidine | B. subtilis | Good |

Enzyme Inhibition Assays

The pyrazole scaffold is a versatile pharmacophore known to interact with various enzymes. While specific inhibitory data for this compound against a broad panel of enzymes was not found in the search results, related pyrazole-containing molecules have been identified as potent enzyme inhibitors. For instance, a series of N-benzoxazol-5-yl-pyrazole-4-carboxamides were designed as nanomolar inhibitors of succinate-quinone reductase (SQR), with one compound exhibiting a Ki value of 11 nM against porcine SQR. doi.org Pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, are known to inhibit a large number of protein kinases that are often dysregulated in cancers. unife.it Other pyrazole derivatives have been investigated as inhibitors of mitogen-activated protein kinases. drugbank.com

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease for which new therapeutic agents are needed. mdpi.com Pyrazole derivatives have emerged as a promising class of compounds with antileishmanial activity. nih.gov A novel family of 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives has been synthesized and evaluated against Leishmania species. nih.gov Several of these compounds showed significant activity against the promastigote forms of L. infantum and L. amazonensis, with IC50 values comparable to the reference drug pentamidine. nih.gov Specifically, compounds with a sulfonamide group and a bromide substituent demonstrated improved antileishmanial activity. nih.gov Another study on 1-aryl-1H-pyrazole-4-carboximidamides also reported promising, albeit lower, activity against L. amazonensis compared to pentamidine. researchgate.net

Table 3: Antileishmanial Activity of Pyrazole Derivatives Data for analogous pyrazole compounds against Leishmania species.

| Compound Series | Leishmania Species | IC50 (mM) |

|---|---|---|

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3b) | L. infantum | 0.059 |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3b) | L. amazonensis | 0.070 |

| 4-(1H-pyrazol-1-yl)benzenesulfonamide (3e) | L. infantum | 0.065 |

| Pentamidine (Reference) | L. infantum | 0.062 |

Modulation of Key Cellular Pathways

Recent studies have highlighted the ability of this compound analogs to modulate critical cellular signaling pathways involved in cancer progression. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1). nih.govnih.gov mTORC1 is a key regulator of cell growth and proliferation and is often hyperactivated in cancer. nih.gov

Furthermore, these compounds have demonstrated the ability to modulate autophagy, a cellular process of degradation and recycling of cytosolic components. nih.govnih.gov They were found to increase autophagy at the basal level but disrupt the autophagic flux under starvation and re-feeding conditions. nih.govnih.gov This disruption is evidenced by the accumulation of LC3-II, a key autophagy marker. nih.govnih.gov This dual activity on autophagy suggests a potentially novel mechanism of anticancer action. nih.gov

Investigations into Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of this class of compounds are beginning to be understood. The anticancer effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides are linked to their ability to interfere with the mTORC1 signaling pathway and modulate autophagy. nih.govnih.gov By reducing mTORC1 activity, these compounds can inhibit cell growth and proliferation. nih.gov Their unique ability to disrupt autophagic flux represents a novel mechanism that could be exploited for cancer therapy, particularly in cancers that rely on autophagy for survival, such as pancreatic cancer. nih.gov

For other biological activities, the mechanisms are inferred from related structures. The antimicrobial action of similar heterocyclic compounds is thought to involve the disruption of intermolecular interactions within the cell membrane of the pathogen. mdpi.com In the context of enzyme inhibition, computational simulations of N-benzoxazol-5-yl-pyrazole-4-carboxamides binding to SQR suggest that hydrogen bonding and cation-π interactions with key residues in the active site are crucial for their inhibitory activity. doi.org The antileishmanial mechanism for pyrazole derivatives is under investigation, with some studies pointing towards interactions with essential parasitic enzymes like pteridine reductase 1 (PTR1). mdpi.com

Target Identification and Validation

There is currently no publicly available scientific literature that identifies or validates specific biological targets for this compound. Studies detailing protein binding affinities or enzyme kinetics for this specific compound have not been reported.

While research exists on structurally similar compounds, such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which have been investigated for their effects on mTORC1 and autophagy, this data cannot be directly extrapolated to this compound due to the structural differences.

Table 1: Summary of Target Identification Data

| Parameter | Finding |

| Identified Protein Targets | No data available |

| Protein Binding Affinity (e.g., Kd, IC50) | No data available |

| Enzyme Inhibition Kinetics (e.g., Ki, IC50) | No data available |

Cellular Pathway Perturbation Analysis

No experimental data from cellular pathway perturbation analyses for this compound has been published. This includes a lack of studies on its effects on the cell cycle or the induction of apoptosis.

Investigations into other pyrazole derivatives have shown that this class of compounds can influence various cellular pathways. For instance, some 1,3,5-trisubstituted-1H-pyrazole derivatives have been studied for their potential to inhibit Bcl-2 and induce apoptosis. However, specific findings related to this compound are not available.

Table 2: Cellular Pathway Analysis Data

| Analysis Type | Results |

| Cell Cycle Analysis (e.g., G1/S/G2/M phase arrest) | No data available |

| Apoptosis Induction Markers (e.g., Caspase activation, Annexin V staining) | No data available |

Receptor Binding Profiling

A comprehensive review of the scientific literature reveals no receptor binding profiling data for this compound. The affinity of this compound for any specific receptors has not been documented in published research.

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide analogs can be significantly altered by introducing various substituents at different positions on the molecule.

The pyrazole (B372694) ring is a key component of this chemical scaffold, and modifications to it have a profound impact on biological activity.

N-Substituents: The N-1 position of the pyrazole ring, where the benzyl (B1604629) group is attached, is a critical point for modification. Introducing different alkyl or aryl groups can modulate the compound's interaction with its biological target. Studies on similar pyrazole-based compounds have shown that N-alkylation can be achieved using reagents like sodium hydride and the corresponding alkyl or benzyl halides. nih.govscispace.com For some targets, such as phosphodiesterase 5 (PDE5), potent and selective inhibitors can be obtained using basic alkyl or heteroaryl N-2 pyrazole substituents. nih.gov However, in some cases, substitution on the pyrazole ring can lead to a loss of selectivity, indicating the ring's importance in target interaction. nih.gov

C3, C4, and C5 Positions: Substitution at the carbon atoms of the pyrazole ring also plays a significant role in determining biological activity. For instance, in a series of 3,4,5-substituted pyrazoles designed as meprin α and β inhibitors, the introduction of different sized residues like methyl or benzyl groups at the C3 or C5 position led to a decrease in inhibitory activity compared to an unsubstituted phenyl group. nih.govsemanticscholar.org In contrast, a cyclopentyl moiety at the same position resulted in similar activity. nih.govsemanticscholar.org This suggests that both the size and nature of the substituent at these positions are crucial. Computational SAR analysis of N-benzoylpyrazole derivatives has highlighted that the presence of methyl groups in the pyrazole moiety is a key factor influencing elastase inhibitory activity.

The strategic placement of amino substituents at various positions on the pyrazole ring has led to the development of pharmacologically active derivatives, including antitumor agents. nih.gov The synthesis of pyrazoles with functionalized side chains at C3 and varying substituents at C5 allows for the creation of diverse derivatives. nih.gov For example, 5-substituted 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles are useful precursors for further functionalization through nucleophilic substitution. nih.gov

Table 1: Impact of Pyrazole Ring Modifications on Biological Activity

| Modification Site | Substituent | Observed Effect on Activity | Reference Compound |

|---|---|---|---|

| N-1 | Alkyl/Aryl Groups | Modulates target interaction and selectivity. | This compound |

| C3/C5 | Methyl or Benzyl | Decreased inhibitory activity against meprin α. | 3,5-diphenylpyrazole |

| C3/C5 | Cyclopentyl | Similar activity to the reference compound. | 3,5-diphenylpyrazole |

| Pyrazole Moiety | Methyl Groups | Influences elastase inhibitory activity. | N-benzoylpyrazole derivatives |

The N-benzyl group is another key feature of the scaffold that can be modified to enhance biological activity. SAR studies on related pyrazole derivatives have shown that alterations to this group can significantly affect potency.

In the development of pyrazole-based SGLT1 inhibitors, a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives were synthesized. nih.gov By altering the substitution groups at every position of the phenyl ring of the benzyl moiety, researchers were able to identify potent and selective inhibitors. nih.gov This indicates that the electronic and steric properties of the benzyl ring are important for activity.

For N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, the synthesis involves the alkylation of a pyrazole precursor with benzyl bromide, highlighting the feasibility of introducing various substituted benzyl groups. nih.gov The exploration of different substituents on the benzyl ring can lead to compounds with improved properties, such as enhanced antiproliferative activity.

The 4-fluorobenzamide portion of the molecule provides another avenue for structural modification to fine-tune biological activity. The position of the fluorine atom and the substitution of other halogens can influence the compound's electronic properties and its ability to form interactions with its target.

Studies on fluorine-substituted benzamides have shown that these compounds are sensitive to the formation of hydrogen bonds and F···H–N short contacts. sci-hub.se The introduction of a second fluorine atom in the ortho-position can prevent these contacts for steric and electronic reasons. sci-hub.se Research on carbazole-based organic sensitizers has demonstrated that the specific position and number of fluorine substitutions are crucial for controlling optical and electrochemical properties. rsc.org Fluorine substitution can lead to a redshift in absorption spectra and a reduced band gap. rsc.org

In the context of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1, optimization of the benzamide (B126) component was a key part of the SAR studies. researchgate.net This suggests that modifications to the benzamide ring, including the position and nature of the halogen substituent, are likely to have a significant impact on the biological activity of this compound analogs.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For the this compound scaffold, several bioisosteric replacements could be considered.

For instance, the pyrazole ring itself can be considered a bioisostere of other five-membered heterocyclic rings. In the development of PARP inhibitors, it was found that a pyrazole ring was optimal for inhibitory activity when compared to other nih.govnih.gov dense aromatic azabicycles. nih.gov

The amide linker is another potential site for bioisosteric replacement. It could be replaced with other groups such as a sulfonamide, which has been successfully incorporated into other pyrazole-based inhibitors. nih.gov

Furthermore, the 4-fluorophenyl group could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. In a study on (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring led to a significant enhancement in anticancer activity. nih.govresearchgate.net This demonstrates the potential of bioisosteric replacement to yield compounds with superior potency.

Elucidation of Pharmacophoric Requirements for Specific Activities

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound and its analogs, elucidating the pharmacophoric requirements is key to designing more potent and selective compounds.

Based on the SAR studies of related pyrazole amides, several key pharmacophoric features can be identified:

A Hydrogen Bond Donor/Acceptor: The amide NH group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often crucial for binding to the target protein. In some cases, an intramolecular hydrogen bond can be important for activity. nih.gov

Aromatic/Hydrophobic Regions: The benzyl group and the 4-fluorophenyl group represent two key aromatic regions that likely engage in hydrophobic or π-stacking interactions with the target. The substitution pattern on these rings is critical for optimizing these interactions.

A Central Heterocyclic Scaffold: The pyrazole ring serves as a central scaffold to correctly orient the other functional groups. The nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding or other interactions. mdpi.com

Docking studies of pyrazole-based inhibitors into the active sites of enzymes like meprin α and β have helped to visualize the putative binding modes and understand how different substituents modulate activity by interacting with specific pockets (S1, S1', or S2'). researchgate.net Such computational approaches, combined with experimental SAR data, are invaluable for refining the pharmacophore model and guiding the design of new, more effective analogs.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand might interact with a protein target.

Prediction of Binding Modes and Affinities with Target Proteins

There are no specific molecular docking studies publicly available for N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide that identify its potential protein targets or predict its binding affinities. While studies on other pyrazole (B372694) derivatives show a range of binding affinities with various proteins, this information cannot be extrapolated to the specific compound .

Identification of Key Ligand-Receptor Interactions

Without specific docking studies, the key ligand-receptor interactions for this compound, such as hydrogen bonding, hydrophobic interactions, and π-stacking with any potential target protein, remain uncharacterized.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules.

Geometry Optimization and Electronic Structure Analysis

Specific DFT studies providing the optimized geometry and a detailed analysis of the electronic structure (such as HOMO-LUMO energy levels) for this compound are not found in the surveyed literature.

Conformational Analysis and Energy Landscapes

A conformational analysis to determine the most stable three-dimensional shapes of this compound and the corresponding energy landscapes have not been reported in public research.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how a ligand interacts with its target protein in a more realistic, flexible environment. There are currently no published molecular dynamics simulation studies for this compound.

Assessment of Ligand-Protein Complex Stability and Dynamics

To understand the therapeutic potential of a compound, it is crucial to assess the stability of the complex it forms with its target protein and to study the dynamics of their interaction over time. Molecular dynamics (MD) simulations are a powerful computational method used for this purpose. eurasianjournals.comeurasianjournals.com MD simulations provide a detailed view of the conformational changes and intermolecular interactions that occur within the ligand-protein complex. nih.gov

The process typically begins with molecular docking to predict the most likely binding pose of the ligand within the active site of the target protein. researchgate.netijpbs.com Following docking, an MD simulation is performed to observe the behavior of the complex in a simulated physiological environment. The stability of the complex during the simulation is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. A stable RMSD trajectory over the course of the simulation suggests that the complex has reached equilibrium and the binding pose is stable. nih.govresearchgate.net

Furthermore, binding free energy calculations, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method, are frequently employed to estimate the binding affinity between the ligand and the protein. nih.govnih.gov This method calculates the free energy of binding by considering various energetic contributions, including van der Waals interactions, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. researchgate.netsemanticscholar.org These calculations can help in ranking different analogs based on their predicted binding affinities.

Table 1: Illustrative Example of Binding Free Energy Components for a Pyrazole Derivative-Protein Complex Calculated via MM/PBSA

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -28.3 |

| Polar Solvation Energy | 35.1 |

| Nonpolar Solvation Energy | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -43.7 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an MM/PBSA calculation.

Solvent Effects on Binding Interactions

The presence of solvent, primarily water, plays a critical role in molecular recognition and binding. Computational methods must accurately account for solvent effects to provide reliable predictions of binding affinity. Implicit solvent models are a common approach to incorporate the effect of the solvent without the high computational cost of explicitly representing individual solvent molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For pyrazole derivatives, QSAR models can be developed to predict their therapeutic efficacy and guide the synthesis of new analogs with improved properties. nih.govnih.gov

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. Finally, statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.netresearchgate.net

The predictive power of a QSAR model is assessed through rigorous validation techniques. This typically involves splitting the dataset into a training set for model development and a test set for external validation. The statistical quality of the model is evaluated using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). researchgate.net A robust and validated QSAR model can then be used to predict the biological activity of novel, untested compounds.

Table 2: Example of Statistical Parameters for a 2D-QSAR Model of Pyrazole Analogs

| Statistical Parameter | Value | Description |

| R² (training set) | 0.9816 | Coefficient of determination for the training set. researchgate.net |

| Q² (cross-validation) | 0.9668 | Cross-validated coefficient of determination. researchgate.net |

| R² (test set) | 0.6952 | Coefficient of determination for the external test set. researchgate.net |

Note: The data in this table is based on a reported QSAR study on 1H-Pyrazole analogs as EGFR inhibitors and serves as an example of model validation metrics. researchgate.net

Identification of Physicochemical Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of the key molecular descriptors that have the most substantial impact on the biological activity of the compounds. nih.gov By understanding which properties are crucial for activity, medicinal chemists can make more informed decisions in the design of new molecules.

For pyrazole derivatives, QSAR studies have identified various important descriptors. These can include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial charges and dipole moments, which influence electrostatic interactions with the target.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which affects the compound's ability to cross cell membranes.

Steric descriptors: Which relate to the size and shape of the molecule and are critical for fitting into the binding site of the target protein.

For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) can generate contour maps that visualize regions where modifications to the steric and electrostatic fields of the molecule are likely to increase or decrease its activity. researchgate.net This provides a graphical representation of the structure-activity relationship, offering direct guidance for the optimization of lead compounds.

Table 3: Common Physicochemical Descriptors and Their Potential Influence on the Activity of Pyrazole Derivatives

| Descriptor Class | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Partial charge on specific atoms | Modulates hydrogen bonding and electrostatic interactions with the target protein. |

| Steric | Molar refractivity | Influences the fit of the molecule within the binding pocket; larger groups may enhance van der Waals contacts or cause steric clashes. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions within the binding site. |

| Topological | Wiener index | Relates to the overall shape and branching of the molecule, which can impact binding. |

Note: This table provides a generalized overview of descriptor types and their relevance in QSAR studies of pyrazole-containing compounds.

Pre Clinical Pharmacokinetic Considerations in Vitro

In Vitro Metabolic Stability Assessment (e.g., liver microsomes)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays using liver microsomes are a standard method for assessing this stability. While specific data for N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide is not available, studies on the structurally similar N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide series have demonstrated good metabolic stability. nih.govacs.orgnih.gov

For instance, two compounds from this analog series, Compound 22 (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(hydroxymethyl)benzamide) and Compound 23 (N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-(1-hydroxyethyl)benzamide) , exhibited very good stability in both mouse and human liver microsomes. nih.gov This suggests that the N-(1-benzyl-pyrazol-yl)benzamide scaffold is not readily metabolized by the primary drug-metabolizing enzymes present in these preparations. The stability in plasma for these analogs was also found to be excellent. nih.gov

| Compound | System | Stability |

|---|---|---|

| Compound 22 | Mouse Liver Microsomes | Very Good |

| Compound 22 | Human Liver Microsomes | Very Good |

| Compound 22 | Mouse Plasma | Excellent |

| Compound 22 | Human Plasma | Excellent |

| Compound 23 | Mouse Liver Microsomes | Very Good |

| Compound 23 | Human Liver Microsomes | Very Good |

| Compound 23 | Mouse Plasma | Excellent |

| Compound 23 | Human Plasma | Excellent |

Prediction of Absorption Potential (e.g., passive gastrointestinal absorption)

The potential for a compound to be orally absorbed is influenced by several factors, including its aqueous solubility and permeability. While direct permeability data for this compound is not available, its physicochemical properties can provide an indication of its likely passive gastrointestinal absorption.

The aqueous solubility of the aforementioned analogs, Compounds 22 and 23, was found to be good, with Compound 23 being twofold more soluble than Compound 22. nih.gov Good aqueous solubility is a prerequisite for a drug to dissolve in the gastrointestinal fluids and be available for absorption. The structural similarities suggest that this compound may also possess favorable solubility characteristics.

Assessment of Physicochemical Properties Related to Druglikeness (e.g., logP, ligand efficiency, aqueous solubility)

"Druglikeness" is a qualitative concept that is evaluated based on a compound's physicochemical properties. These properties, such as lipophilicity (logP), ligand efficiency, and aqueous solubility, are crucial for a compound's pharmacokinetic and pharmacodynamic behavior.

For the analog series, good aqueous solubility was reported for Compounds 22 and 23. nih.gov While specific logP and ligand efficiency values for this compound are not documented in the available literature, the chemical structure suggests a moderate level of lipophilicity, which is often a desirable trait for drug candidates.

| Compound | Property | Finding |

|---|---|---|

| Compound 22 | Aqueous Solubility | Good |

| Compound 23 | Aqueous Solubility | Good (2-fold more soluble than Compound 22) |

Investigation of Cytochrome P450 (CYP) Isozyme Inhibition (in vitro)

Cytochrome P450 enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to drug-drug interactions, which can have serious clinical consequences. Therefore, it is essential to assess a compound's potential to inhibit CYP isozymes early in the drug discovery process.

There is no specific in vitro CYP inhibition data available for this compound. However, the pyrazole (B372694) moiety is a known structural motif in some CYP inhibitors. nih.gov The nitrogen atoms in the pyrazole ring can potentially coordinate with the heme iron of the CYP enzyme, leading to inhibition. Therefore, it is plausible that this compound could exhibit inhibitory activity against one or more CYP isozymes. Further experimental investigation would be required to determine the specific isozymes inhibited and the potency of this inhibition.

Advanced Topics and Future Research Directions

Design and Synthesis of Advanced Analogues with Improved Potency or Selectivity

The development of advanced analogues of N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a key strategy to enhance its therapeutic potential. Structure-activity relationship (SAR) studies are fundamental in guiding the design of new molecules with improved potency and selectivity. nih.gov For pyrazole (B372694) derivatives, modifications at various positions of the pyrazole ring and its substituents can significantly impact their biological activity.

Key Structural Modifications for Analogue Development:

| Modification Site | Potential Improvement | Rationale |

| N-1 Benzyl (B1604629) Group | Enhanced binding affinity, altered pharmacokinetic properties | The benzyl group can be substituted with other aryl or alkyl groups to explore different binding pocket interactions. |

| Pyridine Ring | Increased potency, improved solubility | Introduction of various substituents on the pyridine ring can modulate the electronic properties and solubility of the molecule. |

| Amide Linker | Modified stability and hydrogen bonding capacity | The amide bond can be replaced with other linkers, such as esters or reversed amides, to alter the molecule's metabolic stability and interaction with target proteins. |

For instance, the introduction of trifluoromethyl groups on the phenyl ring of similar pyrazole derivatives has been shown to result in potent antibacterial agents. nih.gov The synthesis of such analogues can be achieved through established synthetic routes, often involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648) to form the pyrazole core, followed by functional group manipulations. mdpi.com

Exploration of this compound as a Scaffold for Multi-Target Ligands

The development of multi-target ligands, which can modulate multiple biological targets simultaneously, is a growing area in drug discovery. researchgate.net The pyrazole scaffold is well-suited for this purpose due to its ability to present substituents in distinct vectors, allowing for interactions with different protein binding sites. This compound could serve as a foundational structure for designing such ligands.

For example, by incorporating moieties known to interact with specific targets, it may be possible to create a single molecule with a dual mechanism of action. Research on other pyrazole derivatives has demonstrated their potential to inhibit multiple kinases, which is a valuable strategy in cancer therapy. nih.gov The design of these multi-target ligands often involves computational modeling to predict the binding of the designed molecules to their respective targets.

Strategies for Enhancing In Vitro Pharmacokinetic Profiles

A significant challenge in drug development is optimizing the pharmacokinetic properties of a lead compound. For pyrazole derivatives, strategies to enhance their in vitro pharmacokinetic profiles include modifications to improve metabolic stability and cell permeability. nih.gov

Approaches to Improve Pharmacokinetic Properties:

| Strategy | Objective | Example |

| Introduction of Fluorine Atoms | Block metabolic hotspots | The existing fluorine atom in this compound is a good starting point; further fluorination at susceptible positions can be explored. |

| Modification of Lipophilicity | Optimize cell permeability | Adjusting the lipophilicity of the molecule by adding or removing polar or nonpolar groups can improve its ability to cross cell membranes. |

| Use of Bioisosteres | Enhance metabolic stability | Replacing metabolically labile groups with bioisosteres can improve the compound's half-life in biological systems. |

The metabolic stability of pyrazole derivatives is often a key factor in their success, and strategic chemical modifications can lead to compounds with more favorable drug-like properties. nih.gov

Development of Robust Synthetic Protocols for Large-Scale Production

For a compound to advance in the drug development pipeline, a robust and scalable synthetic route is essential. While the laboratory-scale synthesis of this compound and its analogues may be straightforward, transitioning to large-scale production presents challenges in terms of cost, safety, and efficiency.

The use of flow chemistry is an emerging approach for the synthesis of pyrazoles that offers advantages in terms of safety, scalability, and process control. mdpi.com Developing a continuous-flow synthesis for this compound could be a key step towards its potential commercialization. Furthermore, optimization of reaction conditions, such as catalyst selection and solvent use, is crucial for developing an economically viable process. google.com

Collaborative Research Opportunities in Drug Discovery

The advancement of this compound from a laboratory curiosity to a potential therapeutic agent will require a multidisciplinary and collaborative effort. mdpi.com

Potential Areas for Collaboration:

Academia-Industry Partnerships: Academic labs can focus on fundamental research and the discovery of new analogues, while industry partners can provide resources for preclinical and clinical development.

Computational Chemistry and Structural Biology: Collaboration with experts in these fields can aid in the rational design of more potent and selective analogues.

Pharmacology and Toxicology: Partnerships with pharmacologists and toxicologists are essential for evaluating the efficacy and safety of new compounds.

Special issues in scientific journals often highlight the importance of the pyrazole scaffold and encourage the submission of research on novel pyrazole-based molecules, fostering a collaborative research environment. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-4-fluorobenzamide, and how can purity be maximized?

- Methodological Answer : The synthesis involves coupling 4-fluorobenzoic acid derivatives with a benzyl-substituted pyrazole amine. Key parameters include solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalysts like EDCI/HOBt for amide bond formation. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures high purity. Reaction progress is monitored using TLC or HPLC .

Q. How is the molecular structure of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding and π-π stacking interactions are analyzed using programs like Mercury. Refinement parameters (R-factor < 0.05) and residual electron density maps confirm structural accuracy .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols (use fume hoods). In case of skin contact, wash with soap/water. Store in airtight containers at 4°C. Refer to SDS guidelines for acute toxicity (oral LD50 > 2000 mg/kg in rodents) and disposal via licensed waste services .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs) identifies binding poses. Density Functional Theory (DFT) calculates electrostatic potential surfaces to map nucleophilic/electrophilic regions. MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reaction outcomes during derivatization?

- Methodological Answer : Conflicting results (e.g., unexpected substitution sites) are addressed by:

- Kinetic vs. thermodynamic control : Varying temperature (e.g., 25°C vs. reflux).

- Steric/electronic analysis : Hammett plots to correlate substituent effects with reaction rates.

- Advanced analytics : LC-MS/MS and 2D NMR (HSQC, NOESY) to characterize regioisomers .

Q. How does fluorination at the 4-position influence electronic properties and reactivity?

- Methodological Answer : The electron-withdrawing fluorine atom increases electrophilicity of the benzamide carbonyl, facilitating nucleophilic attacks. Cyclic Voltammetry (CV) shows a 0.3 V anodic shift in oxidation potential vs. non-fluorinated analogs. IR spectroscopy confirms reduced C=O stretching frequency (1680 → 1665 cm⁻¹), indicating resonance stabilization .

Q. What experimental designs are used to assess its role in enzyme inhibition studies?

- Methodological Answer :

- Enzyme assays : Measure IC50 via fluorescence-based kits (e.g., ADP-Glo™ for kinases).

- Competitive vs. non-competitive inhibition : Lineweaver-Burk plots with varying substrate concentrations.

- Cellular validation : siRNA knockdown of target enzymes in HEK293 cells, followed by Western blotting to confirm downstream effector modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.